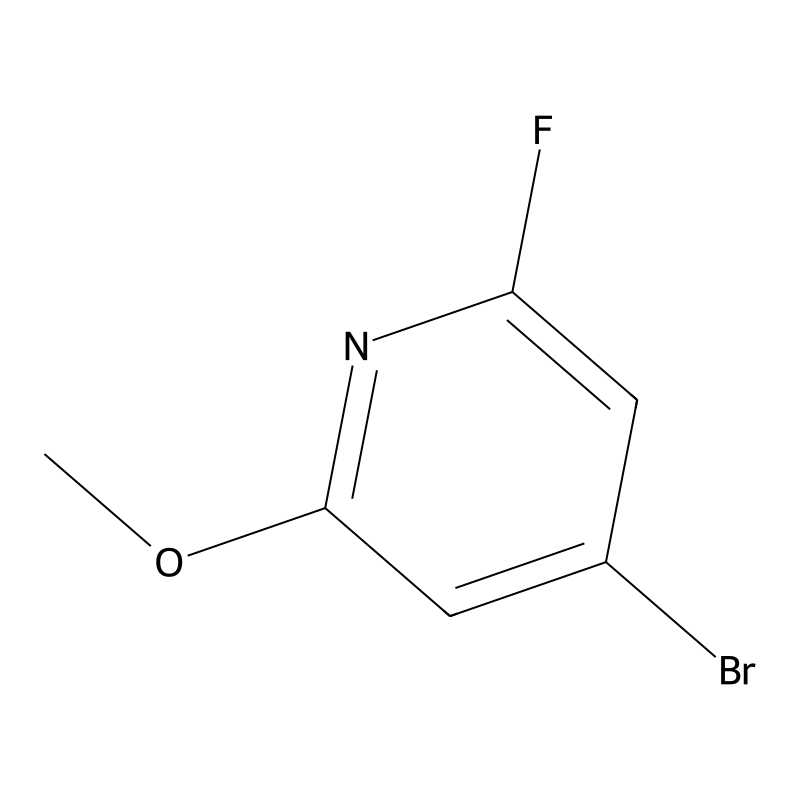

4-Bromo-2-fluoro-6-methoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- The compound may be relatively new and still under development.

- Research on the compound may not yet be published in scientific journals or databases.

- The research may be proprietary and not publicly available.

However, some commercial suppliers of 4-Bromo-2-fluoro-6-methoxypyridine describe it as being for "research use only" []. This suggests that the compound may have potential applications in scientific research, but the specific nature of these applications is not currently known.

4-Bromo-2-fluoro-6-methoxypyridine is a heterocyclic organic compound belonging to the pyridine family. Its molecular formula is C₆H₅BrFNO, and it has a molecular weight of approximately 206.01 g/mol. The compound features a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methoxy group (-OCH₃) at the 6-position of the pyridine ring. This unique substitution pattern contributes to its distinct chemical properties and potential applications in various fields such as pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, making it useful for synthesizing more complex molecules.

- Methoxy Group Reactions: The methoxy group can be involved in reactions such as demethylation or substitution, depending on the reaction conditions.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine and fluorine) can influence the reactivity of the aromatic ring, allowing for further functionalization.

The synthesis of 4-bromo-2-fluoro-6-methoxypyridine typically involves multi-step processes:

- Bromination of 2-fluoroaniline: A common method involves brominating 2-fluoroaniline under controlled conditions to selectively introduce the bromine at the 4-position. This is often achieved using brominating agents like N-bromoacetamide in solvents such as dimethylformamide .

- Methoxylation: The introduction of the methoxy group can be accomplished through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

- Purification: The final product is typically purified through crystallization or chromatography techniques to obtain high purity suitable for further applications.

4-Bromo-2-fluoro-6-methoxypyridine has several potential applications:

- Pharmaceuticals: As an intermediate in drug synthesis, particularly in developing compounds targeting specific biological pathways.

- Agrochemicals: Utilized in formulating pesticides or herbicides due to its structural properties that may enhance efficacy.

- Material Science: Investigated for use in developing advanced materials due to its unique electronic properties.

Studies on the interactions of 4-bromo-2-fluoro-6-methoxypyridine with various biological targets are essential for understanding its potential therapeutic effects. Interaction studies may include:

- Binding Affinity Assessments: Evaluating how well the compound binds to certain receptors or enzymes.

- Synergistic Effects with Other Compounds: Investigating whether combining this compound with others enhances its biological activity.

Such studies contribute to elucidating its mechanism of action and identifying possible therapeutic uses.

Several compounds share structural similarities with 4-bromo-2-fluoro-6-methoxypyridine, each exhibiting unique characteristics:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 3-Bromo-2-fluoro-6-methoxypyridine | Bromine at 3-position | Potentially different reactivity patterns |

| 4-Bromo-2-fluoro-6-methylpyridine | Methyl group instead of methoxy | Different biological activity profiles |

| 5-Bromo-2-fluoro-6-methoxypyridine | Bromine at 5-position | Distinct pharmacological properties |

The uniqueness of 4-bromo-2-fluoro-6-methoxypyridine lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

4-Bromo-2-fluoro-6-methoxypyridine possesses a well-defined molecular structure that can be systematically described through multiple chemical notation systems. The compound carries the International Union of Pure and Applied Chemistry (IUPAC) name 4-bromo-2-fluoro-6-methoxypyridine, reflecting the positions of its three substituents on the pyridine ring. The molecular formula C₆H₅BrFNO indicates the presence of six carbon atoms, five hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 206.01 grams per mole.

The structural representation using Simplified Molecular Input Line Entry System (SMILES) notation is expressed as COC1=NC(=CC(=C1)Br)F, which provides a linear description of the molecular connectivity. The International Chemical Identifier (InChI) representation, InChI=1S/C6H5BrFNO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3, offers a standardized method for representing the chemical structure. These notation systems collectively enable precise identification and database searching of the compound across various chemical information systems.

The three-dimensional arrangement of substituents on the pyridine ring creates distinct electronic and steric environments that influence the compound's reactivity profile. The bromine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution reactions, while the fluorine atom at the 2-position provides electronic withdrawal effects. The methoxy group at the 6-position contributes electron-donating properties through both inductive and resonance effects, creating a balanced electronic environment that enhances the compound's synthetic utility.

Table 1: Molecular Properties of 4-Bromo-2-fluoro-6-methoxypyridine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅BrFNO | |

| Molecular Weight | 206.01 g/mol | |

| CAS Registry Number | 1227591-12-9 | |

| SMILES Notation | COC1=NC(=CC(=C1)Br)F | |

| InChI Key | OXJMCGLOJRTWPU-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry Research

The development of halogenated pyridine chemistry has deep historical roots that trace back to the foundational work on pyridine itself in the nineteenth century. Thomas Anderson first isolated pyridine in 1849 from animal bone oil, naming it after the Greek word for fire due to its flammability. The structural elucidation of pyridine was achieved through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

The progression toward selective pyridine halogenation methods began with early electrophilic aromatic substitution approaches, which typically favored the 3-position due to the electron-withdrawing nature of the pyridine nitrogen. However, these methods suffered from harsh reaction conditions and limited functional group tolerance. The development of 4-selective halogenation presented significant challenges, as this position required innovative synthetic strategies to overcome the inherent electronic bias of the pyridine system.

Halogen migration reactions, first observed by den Hertog during the amination of 3-bromo-4-ethoxypyridine in 1962, provided early insights into the dynamic behavior of halogen substituents on pyridine rings. These halogen-dance reactions demonstrated that halogens could migrate between adjacent positions under basic conditions, offering new possibilities for regioselective synthesis. The mechanistic understanding of these rearrangements contributed to the development of more sophisticated halogenation strategies that could access previously challenging substitution patterns.

The emergence of transition metal-catalyzed cross-coupling reactions in the latter half of the twentieth century revolutionized the utility of halogenated pyridines as synthetic intermediates. The Suzuki-Miyaura reaction, in particular, provided a reliable method for carbon-carbon bond formation using aryl halides as coupling partners. This development significantly increased the demand for regioselectively halogenated pyridines, driving research toward more efficient and selective halogenation methodologies.

Significance in Modern Organic Synthesis

4-Bromo-2-fluoro-6-methoxypyridine has emerged as a particularly valuable synthetic intermediate in contemporary organic chemistry due to its unique combination of reactive sites and electronic properties. The compound's significance stems from its classification as a halogenated pyridine and heterocyclic building block, making it versatile for various synthetic transformations. The strategic placement of three different substituents creates multiple reaction pathways that can be selectively accessed under appropriate conditions.

The primary utility of 4-bromo-2-fluoro-6-methoxypyridine lies in its participation in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The bromine atom at the 4-position serves as an excellent coupling partner, enabling the formation of carbon-carbon bonds with organoborane reagents under palladium catalysis. This reactivity has made the compound invaluable for constructing complex molecular frameworks required in pharmaceutical and agrochemical development.

Recent advances in selective halogenation methodology have significantly enhanced access to 4-bromo-2-fluoro-6-methoxypyridine and related compounds. The development of phosphine-mediated halogenation strategies represents a breakthrough in 4-selective pyridine functionalization. These methods involve the installation of heterocyclic phosphines at the 4-position of pyridines as phosphonium salts, followed by displacement with halide nucleophiles. The process tolerates a broad range of functional groups and enables late-stage halogenation of complex pharmaceutical molecules.

Table 2: Synthetic Applications of 4-Bromo-2-fluoro-6-methoxypyridine

The compound's role in pharmaceutical synthesis has been particularly noteworthy, as it serves as a key intermediate in the synthesis of various therapeutic agents. The methoxy group provides a handle for further functionalization, while the fluorine atom can modulate biological activity through electronic effects and metabolic stability enhancement. This combination of features makes 4-bromo-2-fluoro-6-methoxypyridine an attractive starting material for medicinal chemistry programs.

Contemporary research has also demonstrated the compound's utility in late-stage functionalization strategies, where complex molecules are modified at advanced stages of synthesis. The selective nature of modern halogenation methods allows for the introduction of the bromo-fluoro-methoxy substitution pattern onto pre-existing pyridine-containing pharmaceuticals, enabling rapid analog synthesis for structure-activity relationship studies. This capability has proven particularly valuable in drug discovery programs where rapid access to diverse analogs is essential for optimization efforts.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic studies of halogenated pyridine derivatives have revealed significant structural insights into molecular packing and intermolecular interactions [3] [4]. X-ray diffraction analyses of fluorinated pyridines demonstrate that the arrangement of molecules in crystal structures depends strongly on the degree and pattern of halogen substitution [3] [4]. The crystal packing of fluorinated pyridines typically exhibits a stepwise change from herringbone arrangements in monosubstituted derivatives to parallel molecular arrangements as fluorine substitution increases [3] [4].

In multisubstituted pyridine systems similar to 4-bromo-2-fluoro-6-methoxypyridine, the presence of both electron-withdrawing halogen atoms and electron-donating methoxy groups creates unique electrostatic environments that influence crystal packing motifs [5] [6]. The crystallographic parameters for related halogenated methoxypyridine compounds show typical pyridine ring bond lengths ranging from 1.33 to 1.39 Å, with carbon-carbon-carbon bond angles measuring approximately 120° [6] [7].

Intermolecular interactions in crystals of halogenated organic compounds frequently involve weak halogen-halogen contacts and hydrogen bonding patterns [8]. Statistical analyses of crystal structures containing halogenated pyridines indicate that hydrogen-halogen contacts are generally favored over halogen-halogen interactions, with enrichment ratios typically ranging from 1.3 to 1.7 [8].

Table 1: Typical Crystallographic Parameters for Halogenated Pyridine Derivatives

| Parameter | Range | Reference Compounds |

|---|---|---|

| Pyridine C-C bond lengths | 1.33-1.39 Å | Various fluoropyridines [6] [9] |

| C-C-C bond angles | 118-122° | Substituted pyridines [6] [10] |

| C-F bond lengths | 1.33-1.35 Å | Fluorinated pyridines [9] |

| Intermolecular H⋯X contacts | 1.3-1.7 enrichment ratio | Halogenated compounds [8] |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural information about substituted pyridine derivatives through characteristic chemical shift patterns and coupling constants [11] [12] [13]. For halogenated pyridines, proton NMR spectra typically exhibit distinct aromatic resonances in the 6.5-8.8 ppm region, with the exact chemical shifts depending on the electronic effects of substituents [11] [12] [13].

In compounds containing methoxy groups attached to pyridine rings, the methoxy protons typically appear as singlets around 3.8-4.0 ppm [11] [12]. The pyridine ring protons in halogenated derivatives show characteristic downfield shifts due to the electron-withdrawing effects of halogen substituents [13] [14]. Fluorine-19 NMR spectroscopy of fluorinated pyridines reveals resonances typically in the range of -60 to -120 ppm, depending on the substitution pattern and neighboring groups [13] [14].

Carbon-13 NMR spectra of substituted pyridines display characteristic patterns, with aromatic carbons appearing between 110-165 ppm [12] [13]. The carbon bearing the methoxy group typically resonates around 160-170 ppm, while methoxy carbon atoms appear around 53-55 ppm [11] [12]. Halogen-bearing carbons show distinctive chemical shifts, with fluorine-bearing carbons typically appearing around 160-165 ppm and bromine-bearing carbons around 110-130 ppm [13] [14].

Table 2: Characteristic NMR Chemical Shifts for Substituted Pyridines

| Structural Feature | 1H NMR (ppm) | 13C NMR (ppm) | Reference |

|---|---|---|---|

| Pyridine ring protons | 6.5-8.8 | 110-165 | [11] [12] [13] |

| Methoxy protons | 3.8-4.0 | 53-55 | [11] [12] |

| Fluorinated carbon | - | 160-165 | [13] [14] |

| Brominated carbon | - | 110-130 | [13] [14] |

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy of halogenated pyridines reveals characteristic vibrational modes that provide structural information about functional groups and ring systems [15] [16]. The infrared spectra of substituted pyridines typically exhibit C-H stretching vibrations in the 3000-3100 cm⁻¹ region, corresponding to aromatic C-H bonds [15] [16].

For pyridines containing methoxy substituents, characteristic C-O stretching vibrations appear around 1000-1300 cm⁻¹, while C-H stretching of methyl groups occurs near 2800-3000 cm⁻¹ [16] [7]. The pyridine ring exhibits characteristic skeletal vibrations in the 1400-1600 cm⁻¹ region, with specific frequencies influenced by the electronic effects of substituents [15] [16].

Halogen-carbon stretching vibrations in brominated pyridines typically appear in the lower frequency region around 500-700 cm⁻¹, while C-F stretching vibrations occur at higher frequencies around 1000-1400 cm⁻¹ [15] [16]. The presence of multiple substituents creates complex coupling patterns that result in characteristic fingerprint regions unique to specific substitution patterns [15] [16].

Table 3: Characteristic IR Vibrational Frequencies for Halogenated Pyridines

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Ring C-H bonds [15] [16] |

| Methyl C-H stretch | 2800-3000 | Methoxy C-H bonds [16] [7] |

| Pyridine skeletal | 1400-1600 | Ring vibrations [15] [16] |

| C-O stretch | 1000-1300 | Methoxy C-O bond [16] [7] |

| C-F stretch | 1000-1400 | Carbon-fluorine bond [15] [16] |

| C-Br stretch | 500-700 | Carbon-bromine bond [15] [16] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of halogenated pyridines provides molecular ion information and characteristic fragmentation patterns that aid in structural confirmation [17] [18]. The molecular ion peak for 4-bromo-2-fluoro-6-methoxypyridine appears at m/z 206, with isotope patterns reflecting the presence of bromine [17]. The bromine isotope pattern typically shows peaks separated by 2 mass units with approximately equal intensities due to the 79Br and 81Br isotopes [17] [18].

Common fragmentation pathways in substituted pyridines include loss of methoxy groups (loss of 31 mass units), halogen atoms, and ring fragmentation processes [17] [18]. The base peak in mass spectra of methoxylated pyridines often corresponds to loss of the methoxy radical, resulting in a stable pyridyl cation [17]. Sequential losses of substituents create characteristic fragmentation ladders that provide structural information [17] [18].

Collision-induced dissociation patterns show that halogenated pyridines undergo preferential cleavage of weaker bonds, with C-Br bonds typically cleaving more readily than C-F bonds due to bond strength differences [18]. The pyridine ring system generally remains intact during initial fragmentation processes, with ring opening occurring at higher collision energies [17] [18].

Table 4: Characteristic Mass Spectrometric Fragmentation Patterns

| Fragment Type | Mass Loss | Resulting Ion | Relative Intensity |

|---|---|---|---|

| Molecular ion | 0 | [M]⁺ (m/z 206) | Moderate [17] |

| Methoxy loss | 31 | [M-OCH3]⁺ (m/z 175) | High [17] [18] |

| Bromine loss | 79/81 | [M-Br]⁺ (m/z 127/125) | Moderate [17] [18] |

| Combined losses | Variable | Multiple fragments | Variable [17] [18] |

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of substituted pyridines [19] [20] [21]. DFT studies of halogenated pyridines reveal how electronic substituent effects influence molecular orbital energies, bond lengths, and reactivity patterns [20] [21] [22]. The presence of electron-withdrawing groups like bromine and fluorine significantly affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels [20] [21].

Computational studies of fluorinated pyridines using DFT methods such as B3LYP and MP2 show that fluorine substitution generally decreases HOMO energies while having variable effects on LUMO energies depending on substitution position [21] [22]. The calculated bond lengths in fluorinated pyridines typically range from 1.33 to 1.35 Å for C-F bonds, with shorter bonds observed in highly fluorinated systems [9].

Geometry optimization calculations reveal that multiple substituents on pyridine rings can lead to subtle distortions from ideal aromatic geometry, with bond angles deviating slightly from 120° depending on steric and electronic effects [20] [21]. The methoxy group in 6-methoxypyridine derivatives typically adopts a nearly coplanar arrangement with the ring to maximize π-conjugation [20] [21].

Table 5: Typical DFT-Calculated Parameters for Substituted Pyridines

| Property | Calculated Range | Method | Reference |

|---|---|---|---|

| C-F bond length | 1.33-1.35 Å | B3LYP/DFT | [9] [21] |

| Ring C-C bond length | 1.33-1.39 Å | Various DFT | [20] [21] |

| HOMO-LUMO gap | 5.6-6.4 eV | DFT calculations | [9] [21] |

| Bond angles | 118-122° | Geometry optimization | [20] [21] |

Direct Bromination Techniques

The direct bromination of pyridine derivatives represents a fundamental approach for introducing bromine atoms into pyridine rings. N-Bromosuccinimide (NBS) emerges as the most versatile and widely employed brominating agent for this purpose [1] [2] [3]. The reaction mechanism involves the formation of bromine radicals under appropriate conditions, leading to electrophilic substitution at specific positions on the pyridine ring.

Optimized Bromination Conditions

Recent investigations have demonstrated that visible light irradiation significantly enhances the efficiency of NBS-mediated bromination reactions. Under photochemical conditions, NBS readily undergoes homolytic cleavage to generate bromine radicals, which subsequently combine to form molecular bromine [3]. This hybrid radical-electrophilic pathway enables rapid and selective bromination of pyridine derivatives at room temperature.

The optimal conditions for pyridine bromination involve the use of 2.2 equivalents of NBS in acetonitrile under visible light irradiation. This stoichiometry ensures complete consumption of starting material while minimizing side reactions [3]. The reaction proceeds through a dual mechanism: initial radical formation under photochemical conditions, followed by classical electrophilic aromatic substitution.

Regioselectivity in Bromination

The regioselectivity of pyridine bromination is governed by the electronic properties of the pyridine ring and the nature of existing substituents. Electron-withdrawing substituents direct bromination to positions ortho and para to the nitrogen atom, while electron-donating groups favor meta positions relative to nitrogen [1] [2]. The Zincke imine-mediated bromination protocol provides exceptional C3-selectivity, achieving yields of 80-98% with high regiocontrol [4] [5].

| Bromination Method | Reagent | Conditions | Selectivity | Yield |

|---|---|---|---|---|

| NBS/Visible Light | N-Bromosuccinimide | Acetonitrile, hν | Position-dependent | 65-90% |

| Zincke Imine | NBS/TFA | Mild conditions | C3-selective | 80-98% |

| Pyridine Hydrobromide | Perbromide | Glacial acetic acid | High | 85-95% |

Mechanistic Considerations

The bromination mechanism involves initial formation of a bromine-pyridine complex, followed by electrophilic attack at the most nucleophilic position of the pyridine ring [2]. The presence of radical scavengers completely inhibits the reaction, confirming the radical nature of the initial step under photochemical conditions [3]. The subsequent electrophilic substitution step determines the final regioselectivity of the transformation.

Fluorination Approaches Using HF-Based Systems

Fluorination of pyridine derivatives presents unique challenges due to the electron-deficient nature of the pyridine ring and the high reactivity of fluorine-containing reagents. Hydrogen fluoride-based systems have emerged as the most effective approach for introducing fluorine atoms into pyridine structures [6] [7] [8].

HF-Pyridine Complex Systems

The HF-pyridine complex, also known as Olah's reagent, represents a stable and manageable form of hydrogen fluoride for fluorination reactions [9] [10]. This complex contains approximately 70% HF by weight and provides a controlled source of fluoride nucleophiles under mild conditions. The complex demonstrates superior handling characteristics compared to anhydrous HF while maintaining comparable reactivity [9].

The mechanism of HF-pyridine fluorination involves nucleophilic attack by fluoride ion on electron-deficient positions of the pyridine ring. The reaction proceeds through a Meisenheimer complex intermediate, which subsequently eliminates the leaving group to form the fluorinated product [8]. The mild conditions (typically 55°C) and high stereoselectivity make this approach particularly valuable for sensitive substrates.

DMPU/HF Complex Innovation

A significant advancement in pyridine fluorination involves the use of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a hydrogen-bond acceptor for HF [6] [11]. The DMPU/HF complex exhibits superior properties compared to traditional HF-pyridine systems:

- Higher acidity while maintaining nucleophilic character

- Compatibility with cationic metal catalysts

- Reduced basicity compared to pyridine-based systems

- Enhanced regioselectivity in fluorination reactions

The DMPU/HF system achieves excellent yields (80-99%) in the fluorination of various pyridine derivatives under mild conditions [6] [11]. The complex can be prepared with a molar ratio of approximately 11.8:1 HF:DMPU, providing a stable and efficient fluorinating reagent.

Mechanistic Pathways

The fluorination mechanism varies depending on the specific HF-based system employed. With HF-pyridine complexes, the reaction proceeds through a classical nucleophilic aromatic substitution pathway [8]. In contrast, DMPU/HF systems can facilitate both nucleophilic and electrophilic fluorination pathways, depending on the substrate and reaction conditions [6].

The key advantage of HF-based systems lies in their ability to deliver fluoride nucleophiles with high selectivity while maintaining mild reaction conditions. The hydrogen bonding between HF and the organic base creates a balanced system that provides both nucleophilic character and sufficient acidity for substrate activation [6] [8].

Cross-Coupling Reaction Precursor Development

Suzuki-Miyaura Coupling Compatibility

The Suzuki-Miyaura cross-coupling reaction represents one of the most important carbon-carbon bond-forming reactions in organic synthesis, particularly for pharmaceutical applications [12] [13] [14]. However, pyridine derivatives present unique challenges in this transformation due to their electron-deficient nature and potential for catalyst coordination.

Optimization of Reaction Conditions

Recent developments have focused on optimizing catalyst systems specifically for pyridine-containing substrates. The use of palladium hydroxide as catalyst at 65°C in ethanol-water mixtures (3:1 ratio) provides superior yields compared to traditional toluene-based systems . These mild conditions accommodate a broad range of boronic acid coupling partners while minimizing side reactions.

The electronic properties of pyridine substituents significantly influence coupling efficiency. Electron-donating substituents such as methoxy groups at the 6-position provide crucial electronic stabilization during the transmetalation step of the catalytic cycle . This stabilization creates a balanced electronic environment that promotes efficient catalyst turnover while maintaining high selectivity.

Pyridine Sulfinate Coupling Partners

A breakthrough in pyridine cross-coupling involves the replacement of problematic pyridine boronates with pyridine sulfinates [14] [16]. Pyridine-2-sulfinates demonstrate exceptional stability and reactivity, addressing the long-standing challenges associated with pyridine-2-boronates:

- Enhanced stability under ambient conditions

- Improved coupling efficiency with both aryl bromides and chlorides

- Convenient preparation from readily available starting materials

- Effective removal of sulfinate byproducts during workup

The sulfinate-based coupling system achieves yields of 70-95% across a broad range of substrates, with particular effectiveness for challenging 2-pyridyl systems [14] [16]. The mechanism involves oxidative addition of the aryl halide to palladium, followed by transmetalation with the pyridine sulfinate and reductive elimination to form the coupled product.

Substrate Scope and Limitations

The scope of Suzuki-Miyaura coupling with pyridine derivatives encompasses various substitution patterns and functional groups. Electron-rich pyridines generally couple more efficiently than electron-poor derivatives, reflecting the electronic demands of the transmetalation step [12] [13]. The presence of coordinating substituents can compete with the desired coupling reaction, necessitating careful optimization of reaction conditions.

| Pyridine Substrate | Coupling Partner | Yield | Conditions |

|---|---|---|---|

| 4-Bromopyridine | Aryl boronic acids | 75-95% | Pd(OAc)₂/Phosphine |

| 2-Pyridyl sulfinate | Aryl halides | 70-95% | Pd catalyst/K₂CO₃ |

| 3-Bromopyridine | Aryl boronates | 70-88% | Optimized conditions |

Novel Cyclization Protocols

Zincke Imine Intermediate Utilization

The utilization of Zincke imine intermediates represents a revolutionary approach to pyridine functionalization, enabling transformations that are otherwise difficult or impossible through direct pyridine modification [4] [5] [23] [24]. This strategy involves the temporary ring-opening of pyridines to form reactive linear intermediates, followed by selective functionalization and ring closure.

Zincke Imine Formation and Structure

Zincke imine formation proceeds through the reaction of pyridines with triflic anhydride and secondary amines, generating N-triflyl-Zincke imine intermediates [4] [5]. These intermediates exist as extended conjugated systems with enhanced reactivity compared to the parent pyridine rings. The electronic properties of the imine functionality activate adjacent positions toward electrophilic attack while maintaining the potential for ring closure.

The key advantages of Zincke imine intermediates include:

- High regioselectivity for C3-functionalization

- Mild reaction conditions

- Compatibility with various functional groups

- Facile ring closure to regenerate pyridine products

Halogenation via Zincke Intermediates

The halogenation of Zincke imine intermediates provides exceptional C3-selectivity for pyridine derivatives [4] [5]. The process involves ring-opening with dibenzylamine and triflic anhydride, followed by treatment with N-halosuccinimides under mild conditions. The halogenation occurs at the electron-rich terminus of the conjugated system, providing predictable regioselectivity.

Optimized conditions for Zincke imine halogenation involve:

- Ring-opening: Dibenzylamine/Tf₂O in dichloromethane

- Halogenation: NBS or NIS with TFA at room temperature

- Ring closure: NH₄OAc/EtOH at 60°C

The overall yields for this three-step sequence range from 80-98%, with complete regioselectivity for the C3-position [4] [5]. The method tolerates various substitution patterns on the pyridine ring and can be applied to complex pharmaceutical intermediates.

Isotopic Labeling Applications

Zincke imine intermediates have found important applications in isotopic labeling studies, particularly for ¹⁵N-incorporation into pyridine rings [25] [26]. The ring-opening/ring-closing sequence allows for the replacement of the pyridine nitrogen with isotopically labeled nitrogen sources, providing access to labeled compounds for metabolic studies and drug development.

The isotopic labeling process involves:

- Ring-opening to form Zincke imine intermediate

- Treatment with ¹⁵NH₄Cl and base

- Ring closure to form ¹⁵N-labeled pyridine

This approach achieves >95% isotopic incorporation with good overall yields, making it valuable for pharmaceutical research applications [25] [26].

One-Pot Multistep Synthesis Optimization

One-pot multistep synthesis approaches offer significant advantages in terms of efficiency, atom economy, and operational simplicity [27] [28] [29]. These methods enable the rapid construction of complex pyridine derivatives through sequential transformations without intermediate isolation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful enabling technology for one-pot pyridine synthesis [27] [29]. The enhanced heating efficiency and selective energy transfer provided by microwave heating significantly accelerate reaction rates while maintaining high selectivity. Comparative studies demonstrate that microwave-assisted reactions achieve completion in 2-7 minutes compared to 6-9 hours for conventional heating methods [29].

The advantages of microwave-assisted synthesis include:

- Dramatic reduction in reaction times

- Improved yields (82-94% vs 71-88%)

- Enhanced selectivity

- Reduced solvent requirements

- Better reproducibility

Multicomponent Reaction Design

The design of effective multicomponent reactions requires careful consideration of reaction compatibility and sequential reactivity [28] [29]. Successful systems typically involve the controlled addition of reagents in a specific order, with each transformation creating reactive intermediates that participate in subsequent steps.

A representative four-component reaction involves:

- Aldehyde component for electrophilic activation

- Cyanoacetate for nucleophilic attack

- Ketone component for condensation

- Ammonium acetate for cyclization

The reaction proceeds through a series of condensation and cyclization steps, ultimately forming substituted pyridine derivatives in a single pot [29]. The use of ethanol as solvent and ammonium acetate as both base and nitrogen source provides an environmentally benign system.

Ruthenium-Catalyzed Cycloisomerization

Ruthenium-catalyzed cycloisomerization represents an elegant approach to pyridine synthesis through the conversion of diynol substrates to α,β,γ,δ-unsaturated aldehydes, followed by oxime formation and electrocyclization [30]. This approach demonstrates the utility of transition metal catalysis in enabling complex bond-forming sequences.

The optimized one-pot protocol involves:

- Cycloisomerization with [CpRu(CH₃CN)₃]PF₆

- Solvent exchange to remove acetone

- Treatment with hydroxylamine hydrochloride

- Microwave-assisted cyclization

This sequence provides pyridine products in 54% overall yield directly from diynol starting materials, demonstrating the potential for complex cascade reactions [30]. The method tolerates various functional groups and can be adapted to different ring sizes and substitution patterns.

| Synthetic Method | Reaction Time | Yield | Key Advantages |

|---|---|---|---|

| Microwave-Assisted MCR | 2-7 minutes | 82-94% | Speed, efficiency |

| Conventional Heating | 6-9 hours | 71-88% | Simplicity |

| Ru-Catalyzed Cascade | 6 hours total | 54% | Complexity |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant